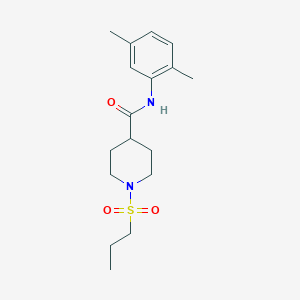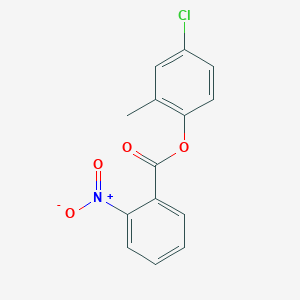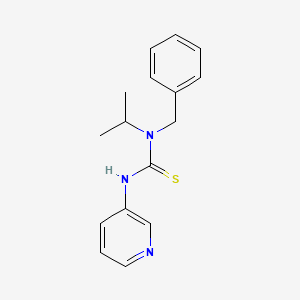![molecular formula C27H24ClN3O4 B5594711 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]-methylamino]acetamide](/img/structure/B5594711.png)
2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]-methylamino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]-methylamino]acetamide is a useful research compound. Its molecular formula is C27H24ClN3O4 and its molecular weight is 489.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl](methyl)amino]acetamide is 489.1455339 g/mol and the complexity rating of the compound is 793. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potential as Pesticides
Compounds related to 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino]acetamide have been characterized for their potential use as pesticides. New diffraction data, including experimental and calculated 2θ peak positions, values of d, experimental relative peak intensities, and Miller indices, as well as unit-cell parameters, have been reported for these compounds (Olszewska, Tarasiuk, & Pikus, 2009), (Olszewska, Tarasiuk, & Pikus, 2011).
Synthesis and Structure Analysis
The synthesis, structure, and molecular docking analysis of related compounds have been explored, with a focus on anticancer applications. This includes the analysis of the crystal structure and intermolecular interactions (Sharma et al., 2018).
Derivative Characterization
Several derivatives of 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino]acetamide have been characterized by X-ray powder diffraction, which provides valuable data for understanding their potential applications in various fields (Boechat et al., 2011).
Water Soluble Derivatives
Research has also been conducted on the synthesis of water-soluble phthalimide derivatives of related compounds. These derivatives are potential analgesic agents, demonstrating the versatility of these compounds in medical applications (Reddy, Kumari, & Dubey, 2013).
Metabolism Studies
Studies have been conducted on the metabolism of related compounds, such as KR-31831, a novel antiangiogenic agent. These studies are crucial for understanding the pharmacokinetics and potential therapeutic applications of these compounds (Kim et al., 2005).
Green Chemistry Approaches
Efforts have been made to synthesize analogs of these compounds using environmentally friendly methods, demonstrating a commitment to sustainable practices in pharmaceutical development (Reddy et al., 2014).
These studies collectively highlight the diverse applications of 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino]acetamide and its derivatives in scientific research, especially in the fields of agriculture, medicine, and green chemistry.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O4/c1-16-7-6-8-17(2)23(16)29-25(33)24(18-11-13-19(28)14-12-18)30(3)22(32)15-31-26(34)20-9-4-5-10-21(20)27(31)35/h4-14,24H,15H2,1-3H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBBCBUPYGHNCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=C(C=C2)Cl)N(C)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-ethyl-1H-imidazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}propanamide dihydrochloride](/img/structure/B5594633.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5594635.png)
![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5594653.png)
![N-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5594660.png)
![4-[(1-Methylpyrrol-2-yl)methylene]-3-phenylisoxazol-5-one](/img/structure/B5594671.png)

![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5594691.png)


![5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)furan-2-carboxamide](/img/structure/B5594704.png)
![[(1R,3S)-1-hydroxy-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-7-yl]-(3-methyl-1-benzothiophen-2-yl)methanone](/img/structure/B5594719.png)
![(1S,5R)-3-(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5594725.png)

![4-phenoxythieno[2,3-d]pyrimidine](/img/structure/B5594741.png)
